![molecular formula C7H13NO2 B065984 (1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 162679-91-6](/img/structure/B65984.png)
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid, commonly known as Aib, is a non-proteinogenic amino acid. It is a cyclic amino acid that contains a cyclopropane ring. Aib is widely used in peptide chemistry due to its unique properties.
Mechanism of Action
The mechanism of action of Aib is not fully understood. It is believed to interact with proteins and peptides through hydrophobic interactions and hydrogen bonding. Aib-containing peptides have been shown to have increased stability due to the rigidity of the cyclopropane ring.
Biochemical and Physiological Effects:
Aib-containing peptides have been shown to have a variety of biochemical and physiological effects. They can act as inhibitors of protein-protein interactions, as antimicrobial agents, and as modulators of ion channels. Aib-containing peptides have also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using Aib in lab experiments include its unique properties, which can enhance the stability and activity of peptides and proteins. The limitations of using Aib include its cost and the difficulty of synthesizing peptides containing Aib.
Future Directions
For research on Aib include the development of new methods for synthesizing Aib-containing peptides, the investigation of the mechanism of action of Aib, and the exploration of new applications for Aib-containing peptides, such as drug development and biomaterials.
Synthesis Methods
Aib can be synthesized by several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide, followed by the reaction with an alkyl halide and hydrolysis. The Curtius rearrangement involves the reaction of an acyl azide with water to produce an isocyanate, which then reacts with an amine to form Aib.
Scientific Research Applications
Aib is widely used in peptide chemistry due to its unique properties. It can enhance the stability and activity of peptides and proteins. Aib-containing peptides have been shown to have increased resistance to proteolysis, and increased binding affinity to protein targets. Aib-containing peptides have also been used as antimicrobial agents and as inhibitors of protein-protein interactions.
properties
CAS RN |
162679-91-6 |
---|---|
Product Name |
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
GFIRYOYQBKQVOL-VDTYLAMSSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI) |
Origin of Product |
United States |
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